Oxiran-2-yl-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone
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Description
The compound appears to contain an oxirane (epoxide) group, a trifluoromethyl group, a phenyl group, and a pyrrolidine ring . These functional groups are commonly found in various organic compounds and can impart different properties to the molecule.
Molecular Structure Analysis
The pyrrolidine ring in the molecule is a five-membered nitrogen heterocycle. The trifluoromethyl group is a common substituent in organic chemistry, known for its high electronegativity. The oxirane group is a three-membered ring containing an oxygen atom, which is highly reactive due to ring strain .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the oxirane group, which is prone to ring-opening reactions. The trifluoromethyl group could potentially influence the compound’s reactivity due to its high electronegativity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group could increase the compound’s lipophilicity and stability, while the oxirane group could make the compound more reactive .Safety and Hazards
Future Directions
properties
IUPAC Name |
oxiran-2-yl-[2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c15-14(16,17)10-5-2-1-4-9(10)11-6-3-7-18(11)13(19)12-8-20-12/h1-2,4-5,11-12H,3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJIOJMAPGZQOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CO2)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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